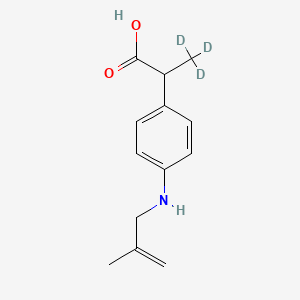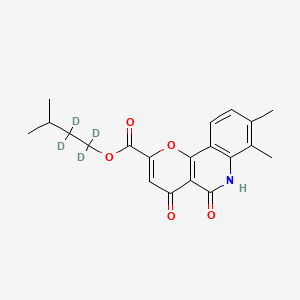
4-(4-Aminophenyl)-3-morpholinone-d4
概要
説明
4-(4-Aminophenyl)-3-morpholinone-d4 is a deuterated derivative of 4-(4-aminophenyl)-3-morpholinone. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of deuterium atoms can influence the compound’s physical and chemical properties, making it useful for specific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-aminophenyl)-3-morpholinone-d4 typically involves the hydrogenation of 4-(4-nitrophenyl)-3-morpholinone. The process begins with the preparation of 4-(4-nitrophenyl)-3-morpholinone, which is then subjected to hydrogenation using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction conditions include maintaining a specific temperature and pressure to ensure complete reduction of the nitro group to an amino group .
Industrial Production Methods
For industrial-scale production, the process can be optimized by using continuous flow reactors and advanced catalytic systems to enhance yield and purity. The use of deuterated reagents and solvents can also be employed to introduce deuterium atoms into the final product, ensuring the desired isotopic labeling.
化学反応の分析
Types of Reactions
4-(4-Aminophenyl)-3-morpholinone-d4 can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form secondary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Hydrogenation using Pd/C or other metal catalysts.
Substitution: Reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated or nitrated aromatic compounds .
科学的研究の応用
4-(4-Aminophenyl)-3-morpholinone-d4 has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its isotopic labeling.
Medicine: Investigated for its potential use in drug development and as a tracer in pharmacokinetic studies.
Industry: Utilized in the production of specialty chemicals and materials with unique properties .
作用機序
The mechanism of action of 4-(4-aminophenyl)-3-morpholinone-d4 involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino group allows it to form hydrogen bonds and interact with active sites, influencing the biological activity of the compound. The deuterium atoms can affect the compound’s metabolic stability and distribution within biological systems, providing insights into its pharmacokinetics and dynamics .
類似化合物との比較
Similar Compounds
4-(4-Aminophenyl)-3-morpholinone: The non-deuterated version of the compound.
4-(4-Nitrophenyl)-3-morpholinone: The precursor in the synthesis of the amino derivative.
4-Aminophenylacetic acid: Another compound with an amino group on the aromatic ring.
Uniqueness
4-(4-Aminophenyl)-3-morpholinone-d4 is unique due to the presence of deuterium atoms, which can influence its physical and chemical properties. This isotopic labeling makes it valuable for specific research applications, such as studying metabolic pathways and enzyme mechanisms. The deuterium atoms can also enhance the compound’s stability and reduce its rate of degradation, making it useful in various industrial applications .
特性
IUPAC Name |
4-(4-amino-2,3,5,6-tetradeuteriophenyl)morpholin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c11-8-1-3-9(4-2-8)12-5-6-14-7-10(12)13/h1-4H,5-7,11H2/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHCRLDZZHOVFEE-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N)[2H])[2H])N2CCOCC2=O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-[(1R)-1-aminoethyl]-2-methoxyphenol](/img/structure/B589419.png)









